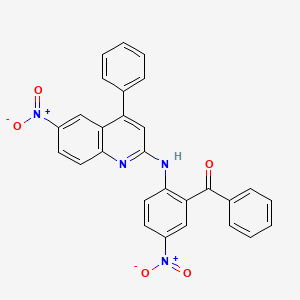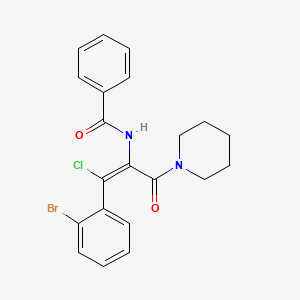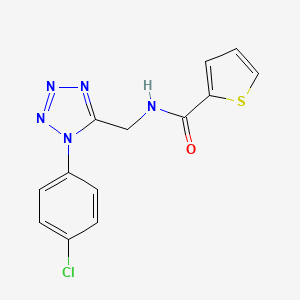![molecular formula C12H16N2O B2505456 3-Hidroxi-3-fenilpropanonitrilo, 2-[(Dimetilamino)metil]- CAS No. 343776-88-5](/img/structure/B2505456.png)
3-Hidroxi-3-fenilpropanonitrilo, 2-[(Dimetilamino)metil]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile is an organic compound with a complex structure that includes a dimethylamino group, a hydroxyl group, and a phenyl group attached to a propanenitrile backbone
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and resins.
Mecanismo De Acción
Target of Action
The primary targets of 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile are copper and zinc ions . These ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cell signaling.
Mode of Action
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile, also known as PBT2, acts as an ionophore for copper and zinc ions . Unlike chelators that deplete metals, PBT2 causes cellular accumulation of these ions . This compound has been found to be more cytotoxic but a weaker Cu (II) ionophore than other similar compounds .
Biochemical Pathways
It is known that the compound can alter metal ion homeostasis, leading to changes in various cellular processes .
Pharmacokinetics
It is known that the compound and its metabolites are mainly excreted via the kidneys . The wide variability in the pharmacokinetic properties of this compound can partly be ascribed to cytochrome P450 (CYP) polymorphism .
Result of Action
The result of the action of 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile is cytotoxicity . The compound causes significant cytotoxicity compared with treatments alone . It has been suggested that PBT2 may be acting through a different mechanism than that of other similar compounds to cause the observed cytotoxicity .
Action Environment
The action of 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. In the presence of certain compounds, treatment with copper results in copper accumulation in the nuclei, while PBT2-guided copper is distributed near to the cell membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with dimethylamine and a cyanide source under controlled conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines or amides.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Dimethylamino)methyl]-1-cyclohexanone hydrochloride
- 2-(Dimethylamino)-2-methylpropanol
- 2-(Dimethylaminomethyl)-3-hydroxypyridine
Uniqueness
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrile and a hydroxyl group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest for medicinal chemistry research.
Propiedades
IUPAC Name |
2-[(dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,11-12,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVTQMRUOZDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C#N)C(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide](/img/structure/B2505378.png)
![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)
![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)
![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2505383.png)
![3-[4-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B2505385.png)


![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)


